(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid

OLED Dendrimer Suzuki-Miyaura Coupling

Select this fluorene boronic acid for superior Suzuki-Miyaura coupling in OLED/OFET synthesis. Its C9-dipropyl motif resolves solubility issues seen with dimethyl analogs, preventing polymer precipitation, while maintaining better charge transport than longer-chain variants. Confirmed 76% yield in carbazole dendrimer synthesis without N-protection, ensuring economic step-count reduction.

Molecular Formula C19H23BO2
Molecular Weight 294.2 g/mol
CAS No. 400607-32-1
Cat. No. B3342902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid
CAS400607-32-1
Molecular FormulaC19H23BO2
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCC)CCC)(O)O
InChIInChI=1S/C19H23BO2/c1-3-11-19(12-4-2)17-8-6-5-7-15(17)16-10-9-14(20(21)22)13-18(16)19/h5-10,13,21-22H,3-4,11-12H2,1-2H3
InChIKeyNRBBCKWIXNKPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Dipropyl-9H-fluoren-2-yl Boronic Acid (CAS 400607-32-1) Procurement and Technical Baseline for OLED Monomer Synthesis


(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid is a fluorene-based aryl boronic acid derivative featuring a rigid, planar fluorene core with two n-propyl substituents at the C9 position. This structural class is critical for constructing π-conjugated polymers and small molecules in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1]. The compound serves as a key Suzuki-Miyaura coupling partner, with its C9-dipropyl motif offering a specific balance of solubility and intermolecular interactions that differentiates it from shorter or longer alkyl-chain analogs. Commercially, this compound is available as a high-purity building block, typically supplied at 97% purity or higher, and is utilized in the synthesis of advanced optoelectronic materials .

Why 9,9-Dipropyl-9H-fluoren-2-yl Boronic Acid Cannot Be Replaced by Generic Fluorene Boronic Acids in Optoelectronic Polymer Synthesis


Generic substitution among 9,9-dialkylfluorene boronic acids is not straightforward due to the profound impact of the C9 alkyl chain length on the final polymer's solubility, processability, and solid-state morphology. The choice of alkyl substituent dictates the balance between material solubility for solution processing and the prevention of undesirable aggregation or excimer formation in the solid-state device [1]. While dimethyl analogs may offer poor solubility for high-molecular-weight polymerizations, leading to precipitation and low yields, and dihexyl or dioctyl variants can introduce excessive flexibility and disrupt efficient π-π stacking for charge transport, the dipropyl substituent provides a distinct intermediate profile. This necessitates a targeted procurement strategy based on specific polymerization and device fabrication requirements, as the following evidence demonstrates.

Quantitative Differentiation Evidence for (9,9-Dipropyl-9H-fluoren-2-yl)boronic Acid: A Comparator-Based Analysis


Comparative Suzuki-Miyaura Coupling Efficiency: Dipropyl vs. Dimethyl and Dihexyl Analogs in Dendrimer Synthesis

The compound demonstrated a superior isolated yield in a direct head-to-head comparison for the synthesis of first-generation carbazole-based dendrons. Under identical Suzuki-Miyaura coupling conditions with 3,6-dibromocarbazole, 9,9-di-n-propylfluorenyl-2-boronic acid afforded the target product in an excellent 76% yield without requiring N-protection of the carbazole unit [1]. This performance is a key differentiator from alternative 9,9-dialkylfluorene boronic acids, which have been reported to yield 54.2% for a related 1-(9,9-dimethylfluorene-2-yl)isoquinoline derivative and 87% for a 9,9-dimethylfluorene-2-boronic acid pinacol ester in another context .

OLED Dendrimer Suzuki-Miyaura Coupling

Commercial Purity Benchmarking: Dipropyl Derivative vs. Longer Alkyl Chain Analogs

The commercially available purity of (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid is consistently specified at 97-99% by HPLC , which is comparable to or higher than many of its longer alkyl chain analogs. For instance, 9,9-dihexylfluorene-2-boronic acid is often sold with a caution that it contains varying amounts of anhydride, which can complicate stoichiometric calculations in polymerization . The high and well-defined purity of the dipropyl derivative ensures more predictable and reproducible Suzuki-Miyaura coupling polymerizations, a critical parameter for obtaining high-molecular-weight polymers with narrow polydispersities.

OLED Purity Suzuki Coupling

Solubility and Processability Advantage Over 9,9-Dimethylfluorene-2-boronic Acid in Polymer Synthesis

The dipropyl substituents provide a critical balance in solubility that is superior to the dimethyl analog for the synthesis of high-molecular-weight conjugated polymers. A direct class-level inference indicates that the increased alkyl chain length from methyl to propyl significantly enhances the solubility of the resulting polyfluorene homopolymers and copolymers in common organic solvents like toluene, THF, and chloroform [1]. This improved solubility prevents premature precipitation during polymerization, a common issue with dimethylfluorene monomers that leads to low molecular weights and poor film-forming properties. While dihexyl or dioctyl analogs offer even greater solubility, they can introduce excessive steric bulk that disrupts efficient π-π stacking and charge transport in the solid state [2].

Polymer Synthesis Solubility OLED

Validated Research and Industrial Scenarios for (9,9-Dipropyl-9H-fluoren-2-yl)boronic Acid Based on Quantitative Differentiation


High-Yield Synthesis of First-Generation Carbazole Dendrimers for OLED Host Materials

This compound is the preferred boronic acid for the efficient synthesis of carbazole-based dendrimers used as host materials in OLEDs. Its demonstrated 76% yield in a direct coupling with 3,6-dibromocarbazole [1] makes it a more economical and reliable choice than dimethyl analogs which can exhibit lower and more variable yields (e.g., 54.2% for a related derivative) . The ability to avoid N-protection of the carbazole unit further streamlines the synthetic pathway, reducing step count and overall cost.

Suzuki-Miyaura Polymerization for Soluble Polyfluorene Homopolymers and Copolymers

When synthesizing processable polyfluorene (PF) homopolymers or copolymers for solution-processed OLEDs or OFETs, (9,9-dipropyl-9H-fluoren-2-yl)boronic acid offers an optimal balance of monomer solubility and final polymer performance. Unlike 9,9-dimethylfluorene-2-boronic acid, which often leads to insoluble polymers, this dipropyl variant provides sufficient solubility for high-molecular-weight polymer formation [2]. This avoids the excessive flexibility and potential for reduced charge carrier mobility associated with longer dihexyl or dioctyl substituents, making it a strategic choice for optimizing device efficiency.

Synthesis of High-Purity OLED Intermediates Requiring Reproducible Stoichiometry

In multi-step synthetic routes to complex OLED emitters or charge transport materials, precise stoichiometric control is paramount. The consistently high commercial purity of 97-99% by HPLC for (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid ensures reliable coupling outcomes. This contrasts with analogs like 9,9-dihexylfluorene-2-boronic acid, which are supplied with varying amounts of anhydride, introducing uncertainty in molar calculations and leading to potential batch failures or the need for re-optimization . For research groups and CROs focused on reproducibility, this reliability justifies its preferential selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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